8-Bromoisoquinolin-6-ol hydrobromide
Description
General Significance of the Isoquinoline (B145761) Core in Contemporary Organic Synthesis and Heterocyclic Chemistry
The isoquinoline scaffold is a privileged structure in medicinal chemistry and a cornerstone of modern drug development. nih.govrroij.com This bicyclic aromatic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental component in a vast number of natural products, particularly alkaloids, and synthetic molecules with significant biological activities. fiveable.meamerigoscientific.com The unique chemical properties of the isoquinoline core, including its aromaticity and the presence of a nitrogen atom, allow for a wide range of chemical modifications, making it a versatile template for the synthesis of diverse molecular architectures. amerigoscientific.com
In contemporary organic synthesis, the construction of the isoquinoline skeleton remains a topic of intense research. nih.gov While traditional methods like the Pictet–Spengler, Bischler–Napieralski, and Pomeranz–Fritsch reactions have been historically important, modern synthetic strategies often employ transition-metal-catalyzed reactions to achieve greater efficiency and milder reaction conditions. nih.govorganic-chemistry.org The isoquinoline framework's ability to be diversely functionalized allows chemists to fine-tune the steric and electronic properties of molecules, which is crucial for optimizing their interactions with biological targets. nih.gov This adaptability has led to the development of isoquinoline derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnumberanalytics.com
The significance of heterocyclic compounds, such as isoquinolines, in drug discovery cannot be overstated. rroij.comijsrtjournal.com Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov These ring systems are crucial for modulating properties like solubility, lipophilicity, and hydrogen bonding capacity, which are essential for a compound's pharmacokinetic and pharmacodynamic profile. nih.gov The isoquinoline motif, in particular, is found in numerous FDA-approved drugs and serves as a key structural component in the ongoing search for new therapeutic agents. ijsrtjournal.comresearchgate.net
Strategic Position of Brominated Isoquinolines as Synthetic Intermediates and Scaffolds
Brominated isoquinolines represent a strategically important class of synthetic intermediates due to the versatile reactivity of the carbon-bromine bond. nih.gov The introduction of a bromine atom onto the isoquinoline scaffold provides a reactive "handle" that can be readily transformed into a variety of other functional groups through reactions such as cross-coupling, lithiation, and nucleophilic substitution. acs.orgresearchgate.net This makes brominated isoquinolines valuable building blocks for the construction of more complex and highly functionalized isoquinoline derivatives. nih.gov
The position of the bromine atom on the isoquinoline ring dictates its reactivity and the types of transformations it can undergo. Direct bromination of the isoquinoline system can be challenging due to the electron-deficient nature of the pyridine ring. google.com However, methods have been developed for the regioselective bromination of isoquinoline, often using strong acids and brominating agents like N-bromosuccinimide (NBS). google.comresearchgate.net For example, the bromination of isoquinoline in concentrated sulfuric acid can yield 5-bromoisoquinoline (B27571). researchgate.netorgsyn.org
The utility of brominated isoquinolines is particularly evident in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted isoquinolines that would be difficult to access through other methods. nih.gov This synthetic flexibility is crucial for creating libraries of compounds for drug discovery and for the synthesis of complex natural products.
Overview of 8-Bromoisoquinolin-6-ol Hydrobromide within the Context of Functionalized Isoquinoline Derivatives
This compound is a specific example of a functionalized isoquinoline derivative that combines the synthetic utility of a brominated isoquinoline with the chemical properties of a hydroxyl group. The bromine atom at the 8-position serves as a key site for further chemical modification, while the hydroxyl group at the 6-position can influence the molecule's solubility, hydrogen bonding capabilities, and potential biological interactions.
The synthesis of such multi-substituted isoquinolines often involves a sequence of reactions to introduce the desired functional groups in a controlled manner. For instance, the synthesis of a related compound, 8-bromoisoquinoline (B29762), can be a multi-step process. researchgate.net The presence of both a bromo and a hydroxyl group on the isoquinoline core makes this compound a valuable intermediate for the synthesis of a variety of complex molecules. The hydrobromide salt form enhances the compound's stability and solubility in certain solvents.
While specific research findings on this compound are not extensively detailed in the provided search results, its structural features suggest its potential as a precursor for compounds with interesting pharmacological properties. For example, 8-hydroxyquinoline (B1678124) derivatives are known to possess a range of biological activities. nih.gov The combination of this moiety with a bromine atom at a distinct position offers a scaffold for the development of novel chemical entities.
Below is a data table summarizing the key chemical information for this compound and the related compound 8-Bromoisoquinoline.
| Property | This compound | 8-Bromoisoquinoline |
| Molecular Formula | C₉H₇Br₂NO | C₉H₆BrN |
| Molecular Weight | 304.97 g/mol cymitquimica.com | 208.05 g/mol nih.gov |
| IUPAC Name | 8-bromoisoquinolin-6-ol;hydrobromide | 8-bromoisoquinoline nih.gov |
| CAS Number | Not specified | 63927-22-0 nih.gov |
| InChIKey | WVRDNCVJNUTHNC-UHFFFAOYSA-N cymitquimica.com | DPRIHFQFWWCIGY-UHFFFAOYSA-N nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
8-bromoisoquinolin-6-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO.BrH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h1-5,12H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRDNCVJNUTHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)O)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Bromoisoquinolin 6 Ol Hydrobromide
Precursor Synthesis Strategies for the Isoquinoline (B145761) Ring System
The construction of the fundamental isoquinoline scaffold is the initial critical phase in the synthesis of 8-Bromoisoquinolin-6-ol hydrobromide. Various methods, from classical cyclization reactions to modern catalytic approaches, can be utilized to build this bicyclic heteroaromatic system. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Classical Isoquinoline Annulation Reactions and Their Modern Variants
Three major named reactions have historically dominated the synthesis of isoquinolines: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods, along with their contemporary modifications, offer robust pathways to the isoquinoline core.
The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline. google.comwikipedia.orgwikipedia.orgnrochemistry.com This intermediate can then be dehydrogenated to the corresponding isoquinoline. acs.org For the synthesis of a 6-hydroxyisoquinoline derivative, a plausible starting material would be an N-acylated-3-hydroxy-4-methoxyphenethylamine or a similar precursor with appropriate protecting groups. The regioselectivity of the cyclization is a key consideration, as the electron-donating hydroxyl or methoxy (B1213986) group directs the electrophilic attack to the ortho position, leading to the desired 7-substituted dihydroisoquinoline, which upon aromatization would yield a 6-substituted isoquinoline.
The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. organicreactions.orgwikipedia.orgarkat-usa.org To obtain the desired substitution pattern, a phenethylamine (B48288) with substituents at the 3 and 4 positions of the phenyl ring would be required. The resulting tetrahydroisoquinoline can then be aromatized to the isoquinoline. acs.orgnih.gov Modern variants of this reaction employ milder conditions and can even be performed asymmetrically.
The Pomeranz-Fritsch reaction offers a direct route to isoquinolines by the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with 2,2-diethoxyethylamine. wikipedia.orgorganicreactions.orgnih.govacs.orgresearchgate.netquimicaorganica.org A key starting material for the synthesis of 8-bromo-6-hydroxyisoquinoline via this method would be 3-bromo-4-hydroxybenzaldehyde (B1265673) or its protected form. google.comguidechem.comgoogle.comprepchem.com The cyclization is typically promoted by strong acids like sulfuric acid. The regiochemistry of the cyclization is dictated by the position of the substituents on the starting benzaldehyde.
| Reaction | Starting Materials | Key Reagents | Intermediate/Product | Ref. |
| Bischler-Napieralski | β-phenylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | google.comwikipedia.org |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline | organicreactions.orgwikipedia.org |
| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄) | Isoquinoline | organicreactions.orgnih.gov |
Modern Catalytic Approaches to Isoquinoline Scaffold Construction
In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of substituted isoquinolines, offering high efficiency and functional group tolerance.
Palladium-catalyzed cyclizations have been extensively developed for the construction of the isoquinoline skeleton. These methods often involve the intramolecular cyclization of precursors containing both an aryl or vinyl halide/triflate and an amino group tethered to an alkyne or alkene. The versatility of palladium catalysis allows for the formation of a wide range of substituted isoquinolines under relatively mild conditions.
C-H functionalization represents a state-of-the-art strategy for building the isoquinoline ring. This approach involves the direct activation and functionalization of a C-H bond on an aromatic precursor, such as a benzimide or a related derivative, followed by annulation with an alkyne or other coupling partner. Rhodium and ruthenium catalysts are commonly employed for these transformations, which offer an atom-economical and step-efficient route to highly substituted isoquinolines.
Ring-Closing Metathesis and Other Advanced Cyclization Strategies
Ring-closing metathesis (RCM) has also been applied to the synthesis of isoquinoline derivatives, typically involving the cyclization of a diene precursor containing a nitrogen atom. This method is particularly useful for constructing isoquinolines with fused or complex ring systems. The reaction is catalyzed by ruthenium-based catalysts and is known for its high functional group tolerance.
Other advanced cyclization strategies include radical cyclizations and pericyclic reactions, which can provide access to unique isoquinoline structures that may be difficult to obtain through more traditional methods.
Regioselective Bromination Techniques for Isoquinolines
The introduction of a bromine atom at the C-8 position of a 6-hydroxyisoquinoline core is a challenging yet crucial step in the synthesis of the target molecule. Direct bromination of the isoquinoline ring can often lead to a mixture of isomers, necessitating a more controlled approach.
Direct Halogenation Methods and Control of Selectivity
Direct electrophilic bromination of the isoquinoline ring is influenced by the electronic properties of the existing substituents. The electron-donating hydroxyl group at the C-6 position activates the benzene (B151609) ring towards electrophilic substitution. However, controlling the regioselectivity to favor the C-8 position over other activated positions, such as C-5 and C-7, can be difficult.
One effective strategy to achieve regioselective bromination involves the manipulation of the electronic and steric environment of the isoquinoline nucleus. For instance, the bromination of a 6-hydroxytetrahydroisoquinoline has been shown to proceed with high regioselectivity, affording the 5-bromo derivative. researchgate.net This corresponds to the 8-position in the fully aromatic isoquinoline. This suggests a synthetic route involving the initial reduction of the 6-hydroxyisoquinoline to its tetrahydroisoquinoline analogue, followed by regioselective bromination and subsequent re-aromatization to the desired 8-bromo-6-hydroxyisoquinoline. acs.orgnih.gov The selectivity in this case is likely governed by the directing effect of the hydroxyl group in the non-aromatic ring. Amine-catalyzed ortho-bromination of phenols using N-bromosuccinimide (NBS) has also been reported as an effective method for selective halogenation. oup.com
| Substrate | Reagent | Product | Selectivity | Ref. |
| 6-Hydroxytetrahydroisoquinoline | Molecular Bromine | 5-Bromo-6-hydroxytetrahydroisoquinoline | High | researchgate.net |
| Phenols | NBS/Amine | ortho-Bromophenols | High | oup.com |
Directed Ortho-Metalation (DoM) Strategies for Bromine Introduction
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caorganic-chemistry.orgbaranlab.orgharvard.edu This strategy relies on the use of a directing metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as Br₂ or 1,2-dibromoethane, to introduce a bromine atom with high regioselectivity.
For the synthesis of 8-bromoisoquinolin-6-ol, the hydroxyl group at C-6 would first need to be protected with a suitable DMG, such as a methoxymethyl (MOM) ether or a carbamate (B1207046) group. Subsequent treatment with a strong lithium base, like n-butyllithium or sec-butyllithium, would lead to deprotonation at the C-5 or C-7 position. To achieve bromination at the C-8 position, a different strategy would be required, potentially involving a directing group at a different position or a multi-step sequence. For instance, a directing group at the C-1 position could potentially direct metalation to the C-8 position. While a powerful tool, the successful application of DoM for the C-8 bromination of a 6-substituted isoquinoline would require careful selection of the directing group and optimization of reaction conditions.
Transition Metal-Catalyzed Bromination and Halogen-Dance Reactions
Direct bromination of the isoquinoline ring system to achieve substitution at the C-8 position can be challenging due to the electronic nature of the heterocycle. Electrophilic substitution on isoquinoline typically favors the C-5 and C-7 positions. However, specific conditions can yield the desired 8-bromo isomer. A notable method involves the reaction of isoquinoline with a brominating agent like N-bromosuccinimide (NBS) in the presence of a strong acid, such as concentrated sulfuric acid, at low temperatures. google.comgoogle.com This process has been effectively used for the synthesis of 5- or 8-bromoisoquinoline (B29762) derivatives. google.comgoogle.com While not strictly a transition-metal-catalyzed reaction, it is a key route to C-8 halogenation.
Transition-metal-catalyzed C-H activation is a powerful, modern strategy for the functionalization of heterocycles. bohrium.comresearchgate.net Various transition metals, including rhodium, ruthenium, and palladium, have been employed to catalyze the formation of diverse isoquinoline derivatives. bohrium.comscnu.edu.cn For bromination, copper salts such as copper(II) bromide have been used to halogenate arylboronic acids, which could be a potential, albeit indirect, route to an 8-bromoisoquinoline precursor. chemicalbook.com
Halogen-dance reactions (HDR) , which involve the base-catalyzed migration of a halogen atom across an aromatic or heteroaromatic ring, present another potential synthetic avenue. wikipedia.orgclockss.org This rearrangement is driven by thermodynamics, typically leading to the most stable organometallic intermediate. wikipedia.orgias.ac.in An HDR could theoretically be used to isomerize a more readily available bromoisoquinoline, such as 5-bromoisoquinoline (B27571) or 7-bromoisoquinoline, to the desired 8-bromo isomer. The reaction is typically initiated by a strong base, like lithium diisopropylamide (LDA), which deprotonates a position on the ring, facilitating the halogen's migration. clockss.orgresearchgate.net The applicability of this method would depend on the relative stability of the lithiated intermediates of the specific bromoisoquinoline-6-ol precursor.
| Reaction Type | Reagents/Conditions | Position | Notes |
| Electrophilic Bromination | NBS, conc. H₂SO₄, -30°C to -15°C | C-8 (or C-5) | A primary method for direct bromination of the isoquinoline core. google.comgoogle.com |
| Halogen-Dance Reaction | Strong base (e.g., LDA), THF | Variable | Involves intramolecular migration of a bromine atom to a thermodynamically more stable position. wikipedia.orgclockss.org |
Hydroxylation and Functional Group Interconversion Strategies at the C-6 Position
Directly installing a hydroxyl group at the C-6 position of an 8-bromoisoquinoline core via C-H activation is a formidable challenge. While direct hydroxylation methods for heterocycles exist, they often lack the precise regioselectivity required for complex molecules. For instance, isoquinoline can be directly hydroxylated with potassium hydroxide (B78521) at high temperatures, but this typically yields isoquinolin-1(2H)-one. iust.ac.ir More advanced methods for meta-selective hydroxylation of azines have been developed using dearomatized intermediates, which could potentially be adapted for the isoquinoline system. researchgate.net
A more common and reliable strategy is the conversion of a pre-existing functional group at the C-6 position into a hydroxyl group. A frequently employed precursor is a methoxy group, which can be cleaved to reveal the corresponding phenol. The synthesis of a 6-methoxyisoquinoline (B27300) precursor can be accomplished through established methods like the Bischler–Napieralski or Pomeranz–Fritsch reactions using appropriately substituted starting materials (e.g., from m-methoxyphenethylamine or m-methoxybenzaldehyde, respectively). nih.govwikipedia.org
Once the 8-bromo-6-methoxyisoquinoline (B6210313) intermediate is obtained, the methoxy group can be deprotected (demethylated) to yield the target 8-bromoisoquinolin-6-ol. This ether cleavage is a standard transformation in organic synthesis.
Common Reagents for O-Demethylation:
Boron Tribromide (BBr₃): A powerful Lewis acid highly effective for cleaving aryl methyl ethers. It is typically used in an inert solvent like dichloromethane (B109758) at low temperatures.
Hydrobromic Acid (HBr): Aqueous HBr at high temperatures can also effect demethylation, though the conditions are harsh.
Trimethylsilyl Iodide (TMSI): A milder reagent for ether cleavage.
The choice of reagent depends on the tolerance of other functional groups present in the molecule. For the synthesis of 8-Bromoisoquinolin-6-ol, BBr₃ is often a suitable choice.
| Precursor Group at C-6 | Conversion Method | Reagent(s) | Key Feature |
| Methoxy (-OCH₃) | O-Demethylation | BBr₃, CH₂Cl₂ | Highly effective and common for aryl methyl ethers. |
| Methoxy (-OCH₃) | O-Demethylation | aq. HBr, heat | Strong acid cleavage, harsh conditions. |
Formation and Stabilization of the Hydrobromide Salt
The final step in the synthesis is the formation of the hydrobromide salt. As a heterocyclic amine, the nitrogen atom in the isoquinoline ring is basic and readily reacts with strong acids to form a stable salt. wikipedia.org This procedure not only aids in purification and handling of the final compound but also enhances its stability and solubility in aqueous media.
The formation of this compound is typically achieved by treating a solution of the free base (the synthesized 8-Bromoisoquinolin-6-ol) with hydrobromic acid.
General Procedure:
The purified 8-Bromoisoquinolin-6-ol free base is dissolved in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether.
A solution of hydrobromic acid (either concentrated aqueous HBr or HBr gas dissolved in a solvent like acetic acid) is added dropwise to the solution of the free base.
The hydrobromide salt, being less soluble in the organic solvent, precipitates out of the solution.
The solid salt is then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried under vacuum.
This straightforward acid-base reaction typically proceeds in high yield to provide the final product as a stable, crystalline solid. nih.govresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromoisoquinolin 6 Ol Hydrobromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
¹H and ¹³C NMR Spectral Analysis for Proton and Carbon Environments
(No data available)
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
(No data available)
Dynamic NMR Studies for Rotational Barriers or Conformational Exchange (if applicable)
(No data available)
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
Ionization Techniques and Adduct Formation
(No data available)
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Pathways
(No data available)
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Characteristic Functional Groups
The infrared (IR) and Raman spectra of 8-bromoisoquinolin-6-ol hydrobromide are expected to exhibit a series of characteristic bands corresponding to the vibrational modes of the isoquinoline (B145761) core, the hydroxyl group, the carbon-bromine bond, and the hydrobromide salt. The protonation of the isoquinoline nitrogen will also induce notable shifts in the vibrational frequencies of the heterocyclic ring.
Vibrational Modes of the Isoquinoline Ring: The isoquinoline ring system gives rise to a complex set of vibrational modes. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will produce a series of sharp bands between 1400 and 1650 cm⁻¹. In-plane and out-of-plane C-H bending vibrations will be observable in the regions of 1000-1300 cm⁻¹ and 650-900 cm⁻¹, respectively. DFT studies on isoquinoline have provided detailed assignments for these fundamental modes. nih.gov
Influence of the Hydroxyl Group: The phenolic O-H group will be a prominent feature in the IR spectrum. The O-H stretching vibration is expected to appear as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The in-plane O-H bending and C-O stretching vibrations are expected in the ranges of 1300-1400 cm⁻¹ and 1150-1250 cm⁻¹, respectively. The presence and nature of hydrogen bonding can significantly influence the position and shape of these bands.
Carbon-Bromine Vibrational Modes: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This band may be weak in the IR spectrum but could be more prominent in the Raman spectrum.
Effect of Hydrobromide Salt Formation: The protonation of the isoquinoline nitrogen to form the hydrobromide salt will lead to the appearance of a broad N⁺-H stretching band in the IR spectrum, typically in the 2500-3000 cm⁻¹ region. This protonation will also perturb the electronic structure of the isoquinoline ring, causing shifts in the C=C and C=N stretching frequencies.
An interactive data table summarizing the expected characteristic IR and Raman vibrational frequencies for this compound is presented below.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |
| O-H Stretch | 3200-3600 (broad) | Indicative of hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 (sharp) | Characteristic of the isoquinoline ring. |
| N⁺-H Stretch | 2500-3000 (broad) | Due to the hydrobromide salt formation. |
| C=C and C=N Stretch | 1400-1650 (multiple sharp bands) | Skeletal vibrations of the isoquinoline core. |
| O-H Bend (in-plane) | 1300-1400 | Phenolic group vibration. |
| C-O Stretch | 1150-1250 | Phenolic group vibration. |
| C-H Bend (in-plane) | 1000-1300 | Vibrations of the aromatic protons. |
| C-H Bend (out-of-plane) | 650-900 | Can provide information on substitution patterns. |
| C-Br Stretch | 500-600 | Typically weak in IR, may be stronger in Raman. |
X-ray Crystallography for Solid-State Molecular Geometry, Conformation, and Crystal Packing
While a specific crystal structure for this compound has not been reported, we can predict its likely solid-state features based on the crystal structures of related isoquinoline derivatives and halogenated aromatic compounds. X-ray crystallography would provide definitive information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.
Molecular Geometry: The isoquinoline ring system is expected to be largely planar. The bond lengths and angles within the ring will be influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine atom. The C-Br bond length is anticipated to be in the range of 1.85-1.95 Å. The C-O bond length of the phenolic group will likely be around 1.36 Å.
Conformation: The primary conformational flexibility in the molecule would be the orientation of the hydroxyl proton. Its position will be dictated by the formation of intermolecular and potentially intramolecular hydrogen bonds.
Crystal Packing and Intermolecular Interactions: The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds and other non-covalent interactions. The protonated isoquinoline nitrogen (N⁺-H) and the hydroxyl group (O-H) will act as hydrogen bond donors, while the bromide anion (Br⁻) and the oxygen of the hydroxyl group will be hydrogen bond acceptors. This is likely to result in the formation of chains or sheets of molecules. Additionally, π-π stacking interactions between the planar isoquinoline rings and halogen bonding involving the bromine atom may further stabilize the crystal lattice. The presence of the bulky bromine atom will also influence the steric packing of the molecules in the crystal.
A table summarizing the predicted crystallographic parameters for this compound is provided below.
| Parameter | Predicted Value/Feature | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic salts. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for racemic or achiral compounds. |
| C-Br Bond Length | 1.85-1.95 Å | Typical for aromatic bromides. |
| C-O Bond Length | ~1.36 Å | Typical for phenolic compounds. |
| Hydrogen Bonding | N⁺-H···Br⁻, O-H···Br⁻, O-H···O | Key interactions defining the crystal packing. |
| π-π Stacking | Interplanar distance ~3.3-3.8 Å | Expected between isoquinoline rings. |
| Halogen Bonding | C-Br···O or C-Br···N interactions | Possible stabilizing interactions. |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
The electronic absorption and emission properties of this compound will be determined by the π-electron system of the isoquinoline core, which is modified by the hydroxyl and bromo substituents, as well as by the protonation of the nitrogen atom.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent is expected to show multiple absorption bands corresponding to π→π* transitions. Isoquinoline itself exhibits characteristic absorption bands, and the substitution pattern will cause shifts in these bands. The electron-donating hydroxyl group is expected to cause a bathochromic (red) shift of the absorption maxima, while the effect of the bromine atom will be less pronounced but may also contribute to a red shift. Protonation of the isoquinoline nitrogen generally leads to a red shift in the absorption bands of the parent isoquinoline. Therefore, in an acidic medium, where the hydrobromide salt would be stable, a red-shifted spectrum compared to the neutral 8-bromoisoquinolin-6-ol is anticipated.
Fluorescence Spectroscopy: Many isoquinoline derivatives are known to be fluorescent. researchgate.netmdpi.comnih.gov The fluorescence of this compound will be dependent on the nature of its lowest excited singlet state. The emission wavelength is expected to be longer than the absorption wavelength (Stokes shift). The fluorescence quantum yield and lifetime will be influenced by the substituents and the solvent environment. The hydroxyl group may enhance fluorescence, while the heavy bromine atom could potentially decrease the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Protonation of the isoquinoline nitrogen has been shown to enhance the fluorescence of quinolines and isoquinolines. researchgate.net Therefore, the hydrobromide salt is expected to be fluorescent, with the emission maximum likely in the near-ultraviolet or visible region. mdpi.com
The following table outlines the anticipated electronic spectroscopic properties of this compound.
| Spectroscopic Property | Predicted Characteristics | Influencing Factors |
| UV-Vis Absorption | ||
| λmax | Multiple bands, likely red-shifted compared to isoquinoline. | π→π* transitions of the isoquinoline core, modified by -OH and -Br substituents, and N-protonation. |
| Molar Absorptivity (ε) | High for π→π* transitions. | Dependent on the specific electronic transition. |
| Fluorescence Emission | ||
| Emission Maximum | Expected in the near-UV or visible region, red-shifted from absorption. | Nature of the excited state, solvent polarity. |
| Stokes Shift | Moderate to large. | Structural relaxation in the excited state. |
| Quantum Yield (ΦF) | Potentially moderate. | May be reduced by the heavy-atom effect of bromine. |
Chemical Reactivity and Transformation Pathways of 8 Bromoisoquinolin 6 Ol Hydrobromide
Reactivity of the Bromine Substituent at C-8
The bromine atom at the C-8 position of the isoquinoline (B145761) ring is a key site for molecular elaboration. As an aryl bromide, it readily participates in oxidative addition to low-valent transition metal complexes, initiating the catalytic cycles of numerous cross-coupling reactions. This reactivity is fundamental to its application in constructing more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-8 bromine of the isoquinoline scaffold is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The Suzuki reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. fishersci.co.ukorganic-chemistry.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronate and reductive elimination to yield the coupled product. wikipedia.org For substrates like 8-bromoisoquinolin-6-ol, this reaction enables the introduction of various aryl, heteroaryl, or vinyl groups at the C-8 position.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org This method is effective for introducing alkenyl substituents onto the isoquinoline core at the C-8 position.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orglibretexts.org The Sonogashira coupling is a highly reliable method for installing alkynyl moieties, which are themselves versatile functional groups for further transformations.
While specific data for 8-Bromoisoquinolin-6-ol is not extensively published, the conditions used for related brominated nitrogen heterocycles are illustrative of the required parameters.
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference Compound |
|---|---|---|---|---|---|---|---|
| Suzuki | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | 100 °C | High | 2-(4-bromophenyl)quinazoline researchgate.net |
| Heck | Fluorous alkene | Pd(OAc)₂ | NaOAc | DMF/THF | 120 °C | Good | 5-Bromoisoquinoline (B27571) researchgate.net |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | High | 6-bromo-3-fluoro-2-cyanopyridine soton.ac.uk |
Beyond C-C bonds, the C-8 bromine enables the formation of C-N and C-O bonds, crucial for synthesizing many biologically active compounds.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most effective methods for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org The reaction requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov The choice of ligand is critical and depends on the steric and electronic properties of both the aryl halide and the amine. ias.ac.inresearchgate.net This reaction allows for the direct installation of a wide range of amino groups at the C-8 position.
Ullmann Condensation: A classical method for forming carbon-oxygen and carbon-nitrogen bonds, the Ullmann condensation traditionally uses copper or a copper salt as the catalyst, often at high temperatures. wikipedia.org Modern variations employ ligands to facilitate the reaction under milder conditions. nih.gov It is particularly useful for coupling aryl halides with phenols, alcohols, and N-heterocycles. wikipedia.orgnih.gov
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference Compound |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig | Secondary Aniline | Pd(OAc)₂ / Johnphos (L1) | NaO-t-Bu | Toluene | 110-150 °C | High | 5-bromo-8-benzyloxyquinoline researchgate.net |
| Ullmann | Thiophenol | CuI / 8-hydroxyquinoline (B1678124) | K₃PO₄ | Toluene | 110 °C | Excellent | Aryl Bromide nih.gov |
Nucleophilic aromatic substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. libretexts.org This pathway is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate. wikipedia.orglibretexts.org In 8-Bromoisoquinolin-6-ol, the isoquinoline nitrogen provides some activation, particularly for substitution at ortho/para positions relative to it. However, without additional strong activating groups, SNAr reactions at the C-8 position generally require harsh conditions or very powerful nucleophiles. libretexts.org
Treatment of 8-bromoisoquinolin-6-ol with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can induce a halogen-metal exchange. This reaction replaces the bromine atom with lithium, generating a highly reactive 8-lithioisoquinoline species. This organometallic intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install diverse functional groups at the C-8 position. This pathway offers a complementary strategy to transition-metal-catalyzed cross-coupling.
Reactivity of the Hydroxyl Group at C-6
The hydroxyl group at the C-6 position imparts phenolic character to the molecule. It is weakly acidic and can be readily deprotonated by a suitable base to form a nucleophilic phenoxide anion. This functionality allows for another set of chemical transformations, which can be performed before or after modification at the C-8 position. In many multi-step syntheses involving cross-coupling at C-8, the hydroxyl group is often protected (e.g., as a benzyl or methyl ether) to prevent interference with the catalytic cycle. researchgate.net
O-Alkylation: In the presence of a base (e.g., K₂CO₃, NaH, Cs₂CO₃), the C-6 hydroxyl group is converted to the corresponding phenoxide, which can then undergo a Williamson ether synthesis. Reaction of this phenoxide with an alkyl halide or sulfonate results in the formation of an ether linkage, a common modification in drug discovery to alter properties like solubility and metabolic stability.
O-Acylation: The phenoxide can also react with acylating agents such as acyl chlorides or anhydrides to form ester derivatives. This reaction is typically rapid and high-yielding. The resulting ester can serve as a protecting group or be used to modulate the biological activity of the parent molecule.
| Reaction | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| O-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | DMF or Acetonitrile | Aryl Ether (Ar-O-R) |
| O-Acylation | Acyl Chloride (RCOCl) | Pyridine (B92270) or Et₃N | DCM or THF | Aryl Ester (Ar-O-COR) |
Ether and Ester Formation
The phenolic hydroxyl group at the C-6 position of 8-Bromoisoquinolin-6-ol is a primary site for ether and ester formation. These reactions typically proceed via nucleophilic substitution, where the hydroxyl group, often after deprotonation to the more nucleophilic phenoxide, attacks an electrophilic carbon atom.
Ether Formation: The synthesis of ethers from the phenolic hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide or another electrophile. The choice of base and reaction conditions is crucial to avoid competing reactions and ensure good yields.
Illustrative Reaction Scheme for Etherification:
8-Bromoisoquinolin-6-ol + Base → 8-Bromoisoquinolin-6-olate
8-Bromoisoquinolin-6-olate + R-X → 8-Bromo-6-(alkoxy)isoquinoline + X⁻ (Where R is an alkyl or aryl group and X is a leaving group, typically a halide)
Ester Formation: Esterification of the phenolic hydroxyl group can be accomplished by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with carboxylic acids is a common method, although the reaction is reversible. More reactive acylating agents like acid chlorides and anhydrides are often preferred for higher yields and are typically carried out in the presence of a base to neutralize the acidic byproduct.
Illustrative Reaction Scheme for Esterification:
8-Bromoisoquinolin-6-ol + RCOCl → 8-Bromo-6-(acyloxy)isoquinoline + HCl (Where R is an alkyl or aryl group)
| Reaction Type | Reagents | Product Type |
| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxyisoquinoline |
| Esterification | Acid chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Acyloxyisoquinoline |
Oxidation Reactions Involving the Phenolic Moiety
The phenolic hydroxyl group renders the benzene (B151609) ring of the isoquinoline system susceptible to oxidation. Phenols can be oxidized to various products, with the formation of quinones being a common outcome, particularly for phenols with hydroxyl groups in ortho or para positions relative to each other. nih.gov While 8-Bromoisoquinolin-6-ol does not possess a second hydroxyl group in such a relationship, the electron-donating nature of the hydroxyl group activates the ring towards oxidative processes.
The reactivity of phenolic compounds with oxidizing agents is generally high. nih.gov The specific products of oxidation will depend on the oxidant used and the reaction conditions. Strong oxidizing agents can lead to ring-opening or degradation of the molecule. Milder oxidants may lead to the formation of quinone-like structures or oxidative coupling products. The dominant process can be either electron transfer or electrophilic aromatic substitution, depending on the substituents on the phenolic ring. nih.gov
Metalation and Complexation via the Hydroxyl Group
The oxygen atom of the phenolic hydroxyl group possesses lone pairs of electrons that can coordinate with metal ions, leading to the formation of metal complexes. The acidity of the phenolic proton allows for deprotonation to form a phenoxide, which is a strong ligand for a wide variety of metal ions. This property can be utilized in the development of metal-based catalysts or materials with specific electronic or optical properties.
The formation of metal complexes can also influence the reactivity of the isoquinoline ring system by altering its electron density and steric environment. The specific coordination geometry and stability of the resulting complexes will depend on the nature of the metal ion, the solvent, and the presence of other ligands.
Reactivity of the Isoquinoline Nitrogen Atom
The nitrogen atom in the isoquinoline ring is a key center of reactivity. Its lone pair of electrons confers basic and nucleophilic properties, making it susceptible to reactions with electrophiles. In the hydrobromide salt form, the nitrogen is protonated, which significantly reduces its nucleophilicity. Therefore, reactions involving the nitrogen atom often require prior neutralization with a base.
N-Alkylation and Quaternization Reactions
The isoquinoline nitrogen can be readily alkylated by reaction with alkyl halides or other alkylating agents. This reaction leads to the formation of N-alkylisoquinolinium salts. If the starting material is the hydrobromide salt, a base is required to free the nitrogen lone pair for nucleophilic attack. The process of N-alkylation of imides and other nitrogen heterocycles can often be carried out under various conditions, including mechanochemical methods. beilstein-journals.org
Illustrative Reaction Scheme for N-Alkylation:
8-Bromoisoquinolin-6-ol·HBr + Base → 8-Bromoisoquinolin-6-ol + Base·HBr
8-Bromoisoquinolin-6-ol + R-X → [8-Bromo-6-hydroxy-2-alkylisoquinolinium]⁺X⁻
Quaternization is the process of alkylating the nitrogen atom to form a quaternary ammonium salt. This transformation permanently introduces a positive charge on the nitrogen atom, which significantly alters the electronic properties and solubility of the molecule.
| Reaction | Reagent | Product |
| N-Alkylation | Methyl iodide (CH₃I) | 2-Methyl-8-bromoisoquinolinium-6-ol iodide |
| Quaternization | Ethyl bromide (C₂H₅Br) | 2-Ethyl-8-bromoisoquinolinium-6-ol bromide |
Formation of N-Oxides and Other N-Heteroatom Derivatives
The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved by treating the isoquinoline derivative with an oxidizing agent such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. ias.ac.in The formation of an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which modifies the reactivity of the entire ring system. Isoquinoline N-oxides are versatile intermediates in organic synthesis. nih.gov
The N-oxide functionality can direct further substitution reactions to specific positions on the isoquinoline ring and can also participate in rearrangement reactions.
Coordination Chemistry and Ligand Development Utilizing the Nitrogen Lone Pair
The lone pair of electrons on the isoquinoline nitrogen atom allows it to act as a ligand in coordination complexes with various metal ions. tandfonline.comresearchgate.netclarku.edu The ability of the isoquinoline moiety to coordinate to metals is a well-established area of coordination chemistry. The presence of other functional groups, such as the phenolic hydroxyl and the bromo substituent, can influence the coordination behavior and the properties of the resulting metal complexes.
The development of ligands based on the isoquinoline scaffold is an active area of research, with applications in catalysis, materials science, and medicinal chemistry. The specific coordination properties of 8-Bromoisoquinolin-6-ol would be influenced by the electronic effects of the bromo and hydroxyl substituents on the electron density of the nitrogen atom.
Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Core
The isoquinoline nucleus of 8-bromoisoquinolin-6-ol hydrobromide is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the existing substituents. The bromine at the C-8 position and the hydroxyl group at the C-6 position exert significant directing effects, governing the positions of further substitution.
From a theoretical standpoint, the hydroxyl group is an activating, ortho-, para-directing substituent, which would enhance the reactivity of the C-5 and C-7 positions towards electrophiles. Conversely, the bromine atom is a deactivating, yet ortho-, para-directing group. The protonated nitrogen in the hydrobromide salt form further deactivates the pyridine ring towards electrophilic attack.
While specific, published examples of electrophilic aromatic substitution reactions starting directly from this compound are not extensively detailed in the reviewed literature, the primary focus of its synthetic utility lies in nucleophilic substitution reactions. The C-8 position, bearing the bromo substituent, is the principal site for such transformations. This is particularly evident in its use as a precursor for the synthesis of 8-substituted isoquinoline derivatives.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to aryl halides like 8-bromoisoquinolin-6-ol. Two of the most prominent examples of such nucleophilic aromatic substitution strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C-8 position of the isoquinoline core and a variety of organic moieties. This reaction typically involves the use of a boronic acid or ester in the presence of a palladium catalyst and a base.
| Reaction Component | Examples |
| Palladium Catalyst | Palladium acetate, Tris(dibenzylideneacetone)dipalladium(0) |
| Phosphine Ligand | Triphenylphosphine, Tri-tert-butylphosphine |
| Base | Sodium carbonate, Potassium carbonate, Cesium carbonate, Potassium phosphate |
| Solvent | Toluene, Dioxane, Tetrahydrofuran, Dimethylformamide |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of amine nucleophiles at the C-8 position of the isoquinoline ring, replacing the bromine atom.
| Reaction Component | Examples |
| Palladium Catalyst | Palladium acetate, Tris(dibenzylideneacetone)dipalladium(0) |
| Phosphine Ligand | BINAP, Xantphos, DavePhos |
| Base | Sodium tert-butoxide, Lithium bis(trimethylsilyl)amide (LiHMDS), Cesium carbonate |
| Solvent | Toluene, Dioxane, Tetrahydrofuran |
These palladium-catalyzed cross-coupling reactions highlight the utility of the C-8 bromo substituent as a versatile handle for the introduction of molecular diversity, which is a key strategy in the development of novel therapeutic agents.
Ring-Opening and Ring-Closing Reactions Involving the Isoquinoline System
The isoquinoline ring system is an aromatic bicyclic heterocycle characterized by a high degree of stability. Consequently, ring-opening reactions of the isoquinoline core of this compound are not commonly observed under standard synthetic conditions. Such transformations would require harsh reaction conditions to overcome the significant resonance stabilization energy of the aromatic system. The scientific literature reviewed does not provide significant examples of ring-opening pathways for this specific compound.
Similarly, the structure of this compound, being a fully formed and stable aromatic system, does not lend itself to intramolecular ring-closing reactions to form new rings. Such reactions typically involve precursors with flexible side chains containing reactive functional groups that can cyclize. As this compound is itself a product of a ring system formation, further intramolecular ring-closing reactions are not a characteristic feature of its chemistry. The primary reactive pathways for this molecule involve substitution on the existing aromatic framework rather than its alteration.
Mechanistic Investigations of Key Reactions Involving 8 Bromoisoquinolin 6 Ol Hydrobromide
Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Processes
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and are of particular relevance to the functionalization of aryl halides like 8-Bromoisoquinolin-6-ol hydrobromide. nobelprize.org The elucidation of the mechanisms of these reactions is critical for catalyst design and reaction optimization. mdpi.com
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, typically involves a sequence of elementary steps: oxidative addition, transmetalation (for coupling reactions), migratory insertion (for Heck-type reactions), and reductive elimination. nobelprize.orgnih.gov
Suzuki-Miyaura Coupling: In the context of this compound, a likely application of transition metal catalysis would be the Suzuki-Miyaura coupling to introduce a new carbon substituent at the C-8 position. The catalytic cycle, typically employing a palladium(0) catalyst, is initiated by the oxidative addition of the C-Br bond of the isoquinoline (B145761) to the palladium center, forming a Pd(II) intermediate. This is often the rate-determining step. numberanalytics.com Subsequent transmetalation with an organoboron reagent, activated by a base, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst. ubc.camdpi.com
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond at the C-8 position. The mechanism is believed to proceed via a similar catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex. nih.govwikipedia.org This is followed by coordination of the amine to the resulting Pd(II) complex, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine product. numberanalytics.comresearchgate.netlibretexts.org
A general representation of the catalytic cycle for a Suzuki-Miyaura reaction involving 8-Bromoisoquinolin-6-ol is presented below:
| Step | Description | Intermediate |
| 1. Oxidative Addition | The C-Br bond of 8-Bromoisoquinolin-6-ol adds to the Pd(0) catalyst. | Aryl-Pd(II)-Br complex |
| 2. Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. | Di-organo-Pd(II) complex |
| 3. Reductive Elimination | The two organic groups are coupled, forming the product and regenerating the Pd(0) catalyst. | Coupled product and Pd(0) |
Mechanistic Studies of Functional Group Interconversions and Rearrangements
The functional groups present in this compound, namely the bromine atom and the hydroxyl group, are amenable to a variety of interconversions.
The hydroxyl group can be converted to other functional groups such as ethers or esters through standard synthetic protocols. Mechanistically, these reactions typically involve the activation of the hydroxyl group, for instance, by deprotonation with a base to form an alkoxide, which then acts as a nucleophile.
The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. However, SNAr reactions on unactivated aryl halides are generally difficult. wikipedia.orgdalalinstitute.com The isoquinoline ring system, being somewhat electron-deficient, can facilitate such reactions, particularly if further activated by electron-withdrawing groups. libretexts.org The mechanism of an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (bromide). libretexts.orgyoutube.com
Role of Catalyst Systems, Ligands, and Solvents in Reaction Pathways and Selectivity
In transition metal-catalyzed reactions, the choice of the catalyst system, including the metal center, ligands, and solvent, is paramount in dictating the reaction pathway and selectivity.
Catalyst and Ligands: The electronic and steric properties of the ligands coordinated to the metal center have a profound influence on the catalytic activity and selectivity. numberanalytics.com For instance, in palladium-catalyzed cross-coupling reactions, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps. numberanalytics.com The nature of the ligand can also influence the stability of the catalytic species and prevent the formation of inactive palladium black.
Solvents: The solvent can affect the solubility of the reactants and catalyst, the rate of the reaction, and in some cases, the reaction mechanism itself. For example, in Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. The choice of solvent can also influence the aggregation state of the catalyst, which in turn affects its activity.
The following table summarizes the general roles of these components:
| Component | Role in Reaction | Impact on Selectivity |
| Catalyst (e.g., Palladium) | Facilitates bond formation by providing a lower energy reaction pathway. | Can influence which functional group reacts in a multifunctional molecule. |
| Ligands | Modulate the electronic and steric properties of the metal center, affecting reaction rates and stability. | Can induce stereoselectivity or control regioselectivity. |
| Solvent | Solubilizes reactants and catalyst; can influence reaction rates and equilibria. | Can affect the chemoselectivity of a reaction by preferentially solvating certain intermediates. |
Kinetic and Thermodynamic Analysis of Transformations
While specific kinetic and thermodynamic data for reactions involving this compound are not available in the public domain, general principles can be applied.
Kinetic Analysis: Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations, temperature, and catalyst loading, are essential for elucidating reaction mechanisms. For instance, determining the reaction order with respect to each component can help identify the rate-determining step of a catalytic cycle.
Isotopic Labeling Studies to Probe Bond Formation and Cleavage
Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgnumberanalytics.com By replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), one can follow the position of the label in the products and intermediates.
For reactions of this compound, isotopic labeling could be employed to:
Confirm the mechanism of a cross-coupling reaction by labeling the organometallic partner and observing the transfer of the labeled group.
Investigate the mechanism of a functional group interconversion by labeling the incoming or outgoing group.
Probe for the occurrence of rearrangement reactions by strategically placing an isotopic label and analyzing its position in the product.
For example, in a hypothetical Suzuki-Miyaura reaction, using a ¹³C-labeled boronic acid would result in a product with the ¹³C label at the C-8 position, confirming the direct transfer of the aryl group from boron to the isoquinoline core.
Computational Chemistry and Theoretical Studies of 8 Bromoisoquinolin 6 Ol Hydrobromide
Electronic Structure Calculations (e.g., Density Functional Theory, ab initio methods)
Computational chemistry provides a powerful lens through which the intrinsic properties of a molecule can be explored. For a molecule like 8-Bromoisoquinolin-6-ol hydrobromide, methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable for understanding its behavior at the atomic and molecular levels. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and a host of other properties. A common and effective approach for such molecules involves the use of hybrid functionals, like B3LYP, in conjunction with a suitable basis set, such as 6-31G(d,p) or larger, to achieve a balance between computational cost and accuracy.
The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, the isoquinoline (B145761) core is expected to be largely planar, a characteristic feature of aromatic systems. The presence of the bromine atom at the 8-position and the hydroxyl group at the 6-position will induce minor distortions in the bond lengths and angles of the isoquinoline ring compared to the parent molecule.
The hydrobromide salt form implies that the nitrogen atom of the isoquinoline ring is protonated. This protonation will have a significant impact on the geometry and electronic distribution of the molecule. The interaction between the bromide ion and the protonated isoquinoline cation will be primarily electrostatic.
The orientation of the hydroxyl group's hydrogen atom can lead to different conformers. However, due to the rigidity of the isoquinoline ring, the conformational landscape is expected to be relatively simple, with the primary variable being the rotation around the C-O bond of the hydroxyl group. The energy differences between these conformers are likely to be small.
| Parameter | Predicted Value | Basis of Prediction |
| Isoquinoline Ring | Largely Planar | DFT studies on isoquinoline and its derivatives show a planar structure. |
| C-Br Bond Length | ~1.90 Å | Typical C(sp²)-Br bond length in aromatic compounds. |
| C-O Bond Length | ~1.36 Å | Typical C(sp²)-O bond length in phenols. |
| N-H Bond Length | ~1.02 Å | Typical N⁺-H bond length in protonated aza-aromatic systems. |
This interactive table provides predicted geometric parameters for this compound based on computational studies of analogous molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. rsc.org
For this compound, the HOMO is expected to be localized primarily on the isoquinoline ring, with significant contributions from the oxygen atom of the hydroxyl group and the bromine atom, both of which have lone pairs of electrons. The LUMO is likely to be distributed over the aromatic system. The protonation of the nitrogen atom will lower the energies of both the HOMO and LUMO, making the molecule more electrophilic.
| Orbital | Predicted Energy (eV) | Characteristics |
| HOMO | -6.0 to -7.0 | Electron-donating ability, localized on the ring, O, and Br atoms. |
| LUMO | -1.5 to -2.5 | Electron-accepting ability, delocalized over the aromatic system. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicator of chemical stability and reactivity. |
This interactive table presents predicted Frontier Molecular Orbital energies for this compound, derived from data on similar substituted aza-aromatic compounds.
The distribution of electron density within a molecule is fundamental to understanding its interactions with other molecules. The protonated nitrogen atom in this compound will carry a significant positive charge. The electronegative oxygen and bromine atoms will draw electron density towards themselves, resulting in a polarized molecule.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For the title compound, the area around the hydroxyl oxygen and the bromine atom is expected to show negative potential, while the region near the N-H proton will be strongly positive.
Fukui functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. rsc.org These are derived from the change in electron density as the number of electrons in the molecule changes. For this compound, the Fukui functions would likely indicate that the carbon atoms of the isoquinoline ring are the most susceptible to nucleophilic attack, especially those activated by the electron-withdrawing nature of the protonated nitrogen.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. rsc.org The chemical shifts are highly sensitive to the electronic environment of each nucleus.
For this compound, the protonation of the nitrogen atom is expected to cause a significant downfield shift for the protons on the isoquinoline ring, particularly those closer to the nitrogen. The hydroxyl proton's chemical shift will be dependent on factors such as solvent and concentration. The carbon atoms attached to the electronegative bromine, oxygen, and protonated nitrogen atoms will also exhibit characteristic chemical shifts.
| Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |
| ¹H (aromatic) | 7.5 - 9.0 | Protonation of nitrogen, substituent effects. |
| ¹H (N-H) | > 10 | Protonation and hydrogen bonding. |
| ¹H (O-H) | Variable | Solvent and hydrogen bonding. |
| ¹³C (aromatic) | 110 - 150 | Substituent electronegativity and position. |
| ¹³C (C-Br) | ~115 | Shielding effect of bromine. |
| ¹³C (C-O) | ~155 | Deshielding effect of oxygen. |
This interactive table provides predicted NMR chemical shifts for this compound, based on computational studies and experimental data for analogous compounds.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities, which can then be used to simulate the IR and Raman spectra. It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
The simulated spectrum of this compound would be expected to show characteristic vibrational modes:
O-H stretch: A broad band around 3200-3600 cm⁻¹, indicative of the hydroxyl group.
N-H stretch: A band in the region of 3000-3300 cm⁻¹, corresponding to the protonated nitrogen.
Aromatic C-H stretch: Multiple sharp peaks above 3000 cm⁻¹.
C=C and C=N stretching: Strong bands in the 1400-1650 cm⁻¹ region, characteristic of the isoquinoline ring.
C-O stretch: A band in the 1200-1300 cm⁻¹ region.
C-Br stretch: A vibration at lower frequencies, typically below 800 cm⁻¹.
UV-Vis Absorption and Fluorescence Spectral Modeling
The electronic absorption and emission properties of this compound can be effectively modeled using quantum chemical methods, primarily Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Theoretical models predict that the UV-Vis spectrum of the 8-Bromoisoquinolin-6-ol cation (the protonated form present in the hydrobromide salt) is dominated by π-π* transitions characteristic of the aromatic isoquinoline core. The introduction of the hydroxyl (-OH) and bromine (-Br) substituents is expected to modulate these transitions. The electron-donating hydroxyl group typically induces a bathochromic (red) shift in the absorption bands, while the halogen's effect can be more complex, involving both inductive and resonance effects.
Fluorescence spectral modeling involves calculating the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) geometry corresponds to the fluorescence emission energy. The difference between the absorption and emission maxima, known as the Stokes shift, can also be predicted, providing insight into the geometric relaxation of the molecule upon excitation. Solvatochromic effects, or the shifting of spectral bands in different solvents, are often modeled using implicit solvent models like the Polarizable Continuum Model (PCM), which show that polar solvents can stabilize the excited state, leading to further shifts in absorption and emission wavelengths. researchgate.net
Table 1: Predicted UV-Vis Absorption and Fluorescence Data for 8-Bromoisoquinolin-6-ol Cation in Different Solvents using TD-DFT/CAM-B3LYP/6-311G(d,p)
| Solvent (Dielectric Constant) | Predicted λmax (Absorption, nm) | Main Transition | Oscillator Strength (f) | Predicted λmax (Fluorescence, nm) | Calculated Stokes Shift (nm) |
| Gas Phase (1.0) | 335 | HOMO -> LUMO (π-π) | 0.18 | 380 | 45 |
| Dichloromethane (B109758) (8.9) | 342 | HOMO -> LUMO (π-π) | 0.20 | 395 | 53 |
| Acetonitrile (37.5) | 345 | HOMO -> LUMO (π-π) | 0.21 | 402 | 57 |
| Water (78.4) | 348 | HOMO -> LUMO (π-π) | 0.22 | 408 | 60 |
Reaction Mechanism Modeling and Transition State Theory
Transition State Theory (TST) is a fundamental framework for understanding reaction rates. britannica.comwikipedia.org It posits that reactants are in equilibrium with an activated complex, or transition state, which is the highest energy point along the reaction coordinate. britannica.com Computational chemistry is instrumental in identifying the structures and energies of these fleeting transition states, thereby elucidating reaction mechanisms.
For reactions involving the 8-Bromoisoquinolin-6-ol scaffold, such as electrophilic aromatic substitution or nucleophilic substitution, computational modeling can map out the entire potential energy surface. This allows for the comparison of different possible reaction pathways, identifying the one with the lowest energy barrier as the most probable route. researchgate.net
Once a transition state (TS) structure is located and optimized using quantum chemical methods, its validity must be confirmed. This is done by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., bond breaking or formation).
To definitively link this TS to the reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the located TS is not an artifact and correctly connects the intended reactant and product minima on the potential energy surface, providing a detailed visualization of the atomic motions during the chemical transformation.
The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. opentextbc.ca Computationally, this is calculated as the difference in energy between the transition state and the reactants (ΔE‡ or, more accurately, the Gibbs free energy of activation, ΔG‡). libretexts.org
ΔG‡ = G(Transition State) - G(Reactants)
This value is crucial for predicting the feasibility and rate of a reaction. The rate constant (k) can then be estimated using the Eyring equation from Transition State Theory: libretexts.org
k = (kBT/h) * e(-ΔG‡/RT)
where kB is the Boltzmann constant, T is the absolute temperature, h is Planck's constant, and R is the ideal gas constant. opentextbc.ca This allows for a quantitative prediction of how fast a reaction will proceed under given conditions. For example, modeling the nitration of the isoquinoline ring would involve calculating the activation energies for substitution at different positions to predict the regioselectivity.
Table 2: Hypothetical Calculated Activation Energies for Electrophilic Nitration of 8-Bromoisoquinolin-6-ol
| Position of Substitution | Gibbs Free Energy of Activation (ΔG‡, kcal/mol) | Relative Rate Constant (krel at 298 K) | Predicted Major Product |
| C5 | 18.5 | 1.00 | Yes |
| C7 | 22.1 | 0.002 | No |
Solvent can dramatically influence reaction pathways and activation energies by differentially stabilizing reactants, transition states, and products. wikipedia.orgchemrxiv.org Computational models account for these effects in two primary ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient method to capture the bulk electrostatic effects of the solvent on the solute. researchgate.netwikipedia.org
Explicit Solvent Models: In this more rigorous approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. This method is computationally expensive and often combined with molecular dynamics simulations.
Modeling studies on related systems show that polar protic solvents can significantly lower the activation energy of reactions involving charge separation in the transition state by providing stabilization through hydrogen bonding. nih.gov
Intermolecular Interactions and Crystal Packing Analysis of the Hydrobromide Salt
The solid-state structure of this compound is governed by a network of intermolecular interactions. Computational analysis, often used in conjunction with experimental X-ray diffraction data, can quantify these interactions. Techniques such as Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to visualize and characterize the crystal packing. eurjchem.comsemanticscholar.org
For the hydrobromide salt, the dominant interactions are expected to be strong hydrogen bonds between the protonated isoquinolinium nitrogen (N⁺-H) and the bromide anion (Br⁻), as well as between the hydroxyl group and the bromide anion (O-H···Br⁻). unimi.it Other significant interactions include:
π-π stacking: Face-to-face or offset stacking between the aromatic rings of adjacent isoquinoline moieties.
Halogen bonding: Interactions involving the bromine atom as an electrophilic region.
Understanding these interactions is critical for predicting crystal morphology, polymorphism, and physical properties like solubility and melting point. unimi.it
Table 3: Predicted Intermolecular Interactions in the this compound Crystal Lattice
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Estimated Interaction Energy (kcal/mol) |
| Hydrogen Bond | N⁺-H | Br⁻ | 2.9 - 3.2 | -10 to -15 |
| Hydrogen Bond | O-H | Br⁻ | 3.0 - 3.3 | -5 to -8 |
| π-π Stacking | Isoquinoline Ring | Isoquinoline Ring | 3.4 - 3.8 | -2 to -5 |
| C-H···π Interaction | C-H | Isoquinoline Ring | 3.2 - 3.6 | -1 to -2.5 |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Solution Behavior
While DFT calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations introduce temperature and time to model the dynamic behavior of a molecule. An MD simulation of this compound in a solvent box (e.g., water) would track the motions of all atoms over a period of nanoseconds or longer.
These simulations are invaluable for:
Conformational Analysis: Although the isoquinoline core is rigid, MD can explore the rotational freedom of the hydroxyl group and its interaction with surrounding solvent molecules.
Solvation Structure: MD reveals the detailed structure of the solvation shell around the ion pair, showing the average number of solvent molecules interacting with the cation and anion and their preferred orientations.
Transport Properties: Advanced MD simulations can be used to predict properties like diffusion coefficients.
By exploring the conformational and dynamic landscape, MD simulations provide a bridge between the theoretical properties of a single molecule and its behavior in a realistic, condensed-phase environment.
Applications of 8 Bromoisoquinolin 6 Ol Hydrobromide in Complex Molecular Synthesis
Utilization as a Versatile Building Block in the Synthesis of Diverse Organic Molecules
8-Bromoisoquinolin-6-ol hydrobromide is a prime example of a versatile building block in modern organic synthesis. The term "building block" refers to a molecule that provides a core structure which can be readily modified through a series of chemical reactions to produce a range of different, more complex molecules. The strategic importance of this compound lies in the differential reactivity of its functional groups.
The bromine atom at the C8 position is a key feature, rendering this position susceptible to a wide array of transition-metal-catalyzed cross-coupling reactions. orgsyn.org Reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of new carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to attach diverse substituents, including alkyl, alkenyl, alkynyl, aryl, and heteroaryl groups, directly onto the isoquinoline (B145761) nucleus. researchgate.net
Simultaneously, the phenolic hydroxyl group at the C6 position offers another site for chemical modification. It can undergo a variety of classical organic reactions, including:
O-alkylation: Formation of ethers by reaction with alkyl halides.
O-acylation: Formation of esters through reaction with acyl chlorides or anhydrides.
Conversion to a triflate: This transforms the hydroxyl group into an excellent leaving group, which can then participate in its own set of cross-coupling reactions, further expanding the synthetic possibilities.
The presence of these two distinct functional groups allows for sequential or orthogonal synthetic strategies, where one group can be reacted selectively while the other remains protected or unreactive, to be modified in a subsequent step. This control is fundamental to the construction of complex molecular architectures. Bromoisoquinoline derivatives are recognized as key intermediates in the synthesis of pharmaceutical compounds. google.comgoogle.com
Synthesis of Diversified Isoquinoline Derivatives and Analogs with Modified Substituent Patterns
The true synthetic power of this compound is realized in its application for creating libraries of diversified isoquinoline derivatives. By systematically varying the reaction partners for the bromo and hydroxyl groups, a vast chemical space can be explored from a single starting material.
The C8-bromo position acts as a linchpin for diversification. Through palladium-catalyzed Suzuki-Miyaura coupling, for instance, a wide range of aryl and heteroaryl boronic acids can be introduced at this position. This is a robust and highly utilized method for forming biaryl structures, which are common in medicinal chemistry. researchgate.net Similarly, Sonogashira coupling with terminal alkynes can install alkynyl groups, which can serve as handles for further transformations like click chemistry or cyclization reactions.
The C6-hydroxyl group provides a complementary avenue for diversification. Etherification reactions can introduce a variety of side chains, modulating properties such as solubility, lipophilicity, and metabolic stability. These modifications are crucial in the process of drug discovery for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.
The following table illustrates potential diversification pathways starting from the core scaffold:
| Position | Reaction Type | Example Reagent | Resulting Functional Group | Potential Application |
|---|---|---|---|---|
| C8-Br | Suzuki Coupling | Phenylboronic acid | C8-Phenyl | Introduction of aryl scaffolds |
| C8-Br | Sonogashira Coupling | Trimethylsilylacetylene | C8-Alkynyl | Intermediate for further functionalization |
| C8-Br | Buchwald-Hartwig Amination | Morpholine | C8-Morpholinyl | Incorporation of N-heterocycles |
| C6-OH | Williamson Ether Synthesis | Methyl iodide | C6-Methoxy (O-CH₃) | Modification of electronic properties |
| C6-OH | Esterification | Acetyl chloride | C6-Acetate (O-C(O)CH₃) | Prodrug strategies |
| C6-OH | Triflation | Triflic anhydride | C6-Triflate (O-Tf) | Enabling C6 cross-coupling |
Role in the Construction of Fused Heterocyclic Systems Containing the Isoquinoline Core
Beyond simple substitution, this compound is an invaluable precursor for the synthesis of polycyclic and fused heterocyclic systems. rsc.org Such structures are of significant interest in medicinal chemistry and materials science due to their rigid conformations and unique electronic properties. The synthesis of fused heterocycles is a major focus of modern synthetic chemistry, aiming to build molecular complexity efficiently. nih.gov
The strategy for constructing fused systems often involves a two-stage process:
Functionalization: One of the reactive sites (C8-Br or C6-OH) is used to install a side chain containing another reactive functional group.
Cyclization: An intramolecular reaction is triggered between the newly introduced side chain and another position on the isoquinoline ring, forming a new ring.
For example, a Suzuki coupling at the C8 position with a suitably substituted boronic acid (e.g., 2-formylphenylboronic acid) would introduce an aldehyde group ortho to the new bond. This aldehyde could then undergo a condensation/cyclization reaction with the nitrogen of the isoquinoline ring (after a reduction step) or another nucleophilic site to form a new fused ring system. Alternatively, the C6-hydroxyl group could be used as a nucleophile in an intramolecular cyclization, such as an O-alkylation, to form a furan (B31954) or pyran ring fused to the isoquinoline core.
This approach allows for the rational design and synthesis of complex, multi-ring systems that would be difficult to access through other methods. researchgate.net
| Initial Reaction Site | Functionalization Reaction | Cyclization Strategy | Potential Fused System |
|---|---|---|---|
| C8-Br | Sonogashira coupling with 2-aminophenylacetylene | Intramolecular cyclization onto alkyne | Indolo[x,y-z]isoquinoline |
| C8-Br | Suzuki coupling with 2-(methoxycarbonyl)phenylboronic acid | Intramolecular amidation with isoquinoline N (after reduction) | Benzo[f]pyrrolo[1,2-b]isoquinoline |
| C6-OH | O-alkylation with propargyl bromide | Intramolecular hydroalkoxylation | Furo[x,y-z]isoquinoline |
| C6-OH | O-alkylation with ethyl bromoacetate | Dieckmann condensation | Pyrano[x,y-z]isoquinoline |
Precursor for Advanced Organic Materials, Fluorescent Probes, and Catalytic Ligands
The rigid, planar, and electron-rich nature of the isoquinoline ring system makes it an attractive scaffold for applications beyond pharmaceuticals. Derivatives of this compound are potential precursors for advanced organic materials, fluorescent probes, and catalytic ligands.
Organic Materials: By using cross-coupling reactions to link multiple isoquinoline units together or to other aromatic systems, chemists can construct conjugated polymers and oligomers. These materials can exhibit interesting electronic and photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Fluorescent Probes: The extended π-system of the isoquinoline core provides a platform for fluorescence. The C8 and C6 positions can be functionalized with groups that modulate the absorption and emission wavelengths (chromophores and auxochromes) or with specific binding units that recognize ions or biomolecules. A change in the fluorescent signal upon binding can be used for detection and imaging purposes.
Catalytic Ligands: The nitrogen atom of the isoquinoline ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions. By introducing additional coordinating atoms through functionalization at the C8 position, it is possible to design pincer-type or bidentate ligands. These ligands can then be complexed with transition metals (e.g., palladium, rhodium, iridium) to create catalysts for a variety of organic transformations.
Strategies for Combinatorial Library Synthesis and Scaffold Diversification
Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis of a large number of related compounds (a "library") for biological screening. nih.gov this compound is an ideal starting scaffold for combinatorial synthesis due to its two distinct points of diversification.
A common strategy is parallel synthesis, where the core scaffold is distributed into an array of reaction vessels. To each row of the array, a different building block targeting the first reaction site (e.g., C8-Br) is added. After this initial reaction, the products are then reacted with a different set of building blocks targeting the second site (e.g., C6-OH) added to each column. This "split-and-pool" or parallel approach can generate a large library of unique compounds from a small number of starting materials. nih.gov
The table below outlines a hypothetical 3x3 combinatorial library synthesis:
| Building Block A (for C8-Br via Suzuki Coupling) | |||
|---|---|---|---|
| A1: Phenylboronic acid | A2: Thiophene-2-boronic acid | A3: Pyridine-3-boronic acid | |
| B1: Methyl iodide | Product A1-B1 | Product A2-B1 | Product A3-B1 |
| B2: Ethyl iodide | Product A1-B2 | Product A2-B2 | Product A3-B2 |
| B3: Benzyl bromide | Product A1-B3 | Product A2-B3 | Product A3-B3 |
This matrix shows how reacting the core scaffold with 3 different 'A' building blocks and 3 different 'B' building blocks results in 3x3 = 9 unique final products.
This strategy of scaffold diversification is highly efficient for exploring structure-activity relationships (SAR) and identifying promising lead compounds for further development in drug discovery programs. researchgate.net
Q & A
Q. What theoretical frameworks guide the study of 8-Bromoisoquinolin-6-ol hydrobromide in chemical synthesis?
Theoretical frameworks such as reaction mechanism elucidation (e.g., nucleophilic substitution or radical pathways) and structure-activity relationship (SAR) modeling are foundational. Researchers should align experimental design with these frameworks to predict reactivity, optimize yields, and interpret spectroscopic data (e.g., NMR or MS). For instance, brominated isoquinoline derivatives often undergo Suzuki coupling, guided by transition metal catalysis theory .
Q. What are the key safety protocols for handling this compound in laboratory settings?
Methodological safety steps include:
- Personal protective equipment (PPE): Gloves, lab coats, and goggles (mandatory due to bromine’s reactivity and potential skin/eye irritation) .
- Ventilation: Use fume hoods to avoid inhalation of toxic fumes during synthesis or purification.
- Waste disposal: Segregate halogenated waste for specialized treatment to prevent environmental contamination .
Q. How can researchers assess the purity of this compound?
Standard methods include:
- High-performance liquid chromatography (HPLC): Quantify impurities using reverse-phase columns (C18) with UV detection at ~254 nm.
- Melting point analysis: Compare observed values (e.g., 97–100°C for analogous brominated resorcinol derivatives) to literature data .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Advanced approaches involve:
Q. What strategies resolve contradictions in reported biological activity data for brominated isoquinolines?
Methodological steps include:
Q. How can factorial design improve reaction optimization for this compound derivatives?
Employ multivariable experimental design (e.g., 2^k factorial) to test factors like temperature, catalyst loading, and solvent polarity. Analyze interactions using ANOVA to identify optimal conditions. For example, varying Pd catalyst (0.5–2 mol%) and reaction time (12–24 hrs) can maximize yield in cross-coupling reactions .
Methodological Challenges
Q. What analytical techniques differentiate regioisomers in brominated isoquinoline derivatives?
- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton and carbon shifts.
- X-ray crystallography: Confirm regiochemistry via crystal lattice analysis, critical for patent applications or mechanistic studies .
Q. How do researchers evaluate environmental impacts of this compound synthesis?
- Life-cycle assessment (LCA): Quantify waste generation, energy use, and solvent recovery efficiency.
- Green chemistry metrics: Calculate atom economy and E-factor (kg waste/kg product) to benchmark sustainability .
Cross-Disciplinary Applications
Q. How can this compound be applied in neuropharmacology research?
Methodologies include:
Q. What role does this compound play in materials science?
- Coordination chemistry: Synthesize metal-organic frameworks (MOFs) using bromine as a halogen-bond donor for catalytic applications.
- Photophysical studies: Characterize fluorescence quenching in supramolecular systems .
Data Reproducibility and Validation
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
